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molecular formula C4H4INO B1306212 4-Iodo-5-methylisoxazole CAS No. 7064-38-2

4-Iodo-5-methylisoxazole

Cat. No. B1306212
M. Wt: 208.99 g/mol
InChI Key: NFLDXKDDDKVRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358252B2

Procedure details

A mixture of 4-iodo-5-methylisoxazole (18.2 g, 87 mmol), 6-methoxy-2-methylpyridine-3-boronic acid (14.6 g, 87 mmol), sodium bicarbonate (22.0 g, 262 mmol), water (150 mL) and DME (150 mL) was degassed three times with stirring by the application of a vacuum and then introduction of a nitrogen atmosphere. [1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II) (2.14 g, 2.6 mmol) was added in one portion. The reaction mixture was degassed as before. The reaction mixture was then stirred at 80° C. for 4 h, then it was cooled to ambient temperature. Three extractions with EtOAc, drying the combined organic layers over MgSO4, filtration and removal of solvent in vacuo afforded an oil. Flash chromatography (EtOAc:hexane::1:9) and removal of solvent in vacuo from the desired fractions gave the product (7.15 g): 1H-NMR(CDCl3, 300 MHz): δ 8.16 (s, 1H), 7.33 (d, 1H, J=8), 6.63 (d, 1H, J=8), 3.95 (s, 3H), 2.35 (s, 6H); APCI+-MS: 205 (M++H).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
[1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II)
Quantity
2.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][O:5][C:6]=1[CH3:7].[CH3:8][O:9][C:10]1[N:15]=[C:14]([CH3:16])[C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)(O)[O-].[Na+].O>COCCOC>[CH3:16][C:14]1[C:13]([C:2]2[CH:3]=[N:4][O:5][C:6]=2[CH3:7])=[CH:12][CH:11]=[C:10]([O:9][CH3:8])[N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
IC=1C=NOC1C
Name
Quantity
14.6 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)C)B(O)O
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
[1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II)
Quantity
2.14 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring by the application of a vacuum
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed three times
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed as before
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 80° C. for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Three extractions with EtOAc
CUSTOM
Type
CUSTOM
Details
drying the combined organic layers
FILTRATION
Type
FILTRATION
Details
over MgSO4, filtration and removal of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
afforded an oil
CUSTOM
Type
CUSTOM
Details
Flash chromatography (EtOAc:hexane::1:9) and removal of solvent in vacuo from the desired fractions

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1C=1C=NOC1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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